
1-(4-(Oxetan-3-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Oxetan-3-yl)phenyl)ethanone is an organic compound with the molecular formula C11H12O2. It features an oxetane ring, a four-membered cyclic ether, attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Oxetan-3-yl)phenyl)ethanone typically involves the formation of the oxetane ring followed by its attachment to the phenyl ethanone moiety. One common method includes the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light, to form the oxetane ring . Another approach is the intramolecular etherification of preformed intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Oxetan-3-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4) under controlled conditions.
Major Products
Oxidation: Formation of 1-(4-(Oxetan-3-yl)phenyl)acetic acid.
Reduction: Formation of 1-(4-(Oxetan-3-yl)phenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(4-(Oxetan-3-yl)phenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(Oxetan-3-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, the oxetane ring can influence the compound’s physicochemical properties, such as solubility and metabolic stability. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Oxetan-3-yloxy)phenyl)ethanone: Similar structure but with an ether linkage instead of a direct attachment of the oxetane ring.
1-(4-(Oxetan-3-yl)phenyl)ethanol: The ethanone group is reduced to an alcohol.
Uniqueness
1-(4-(Oxetan-3-yl)phenyl)ethanone is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The ring strain in oxetanes makes them reactive intermediates in various chemical transformations, providing opportunities for the synthesis of diverse compounds .
Properties
CAS No. |
1044507-50-7 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-[4-(oxetan-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O2/c1-8(12)9-2-4-10(5-3-9)11-6-13-7-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
PTGRHIKFLQHQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



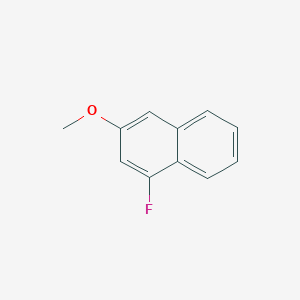
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B11910735.png)
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
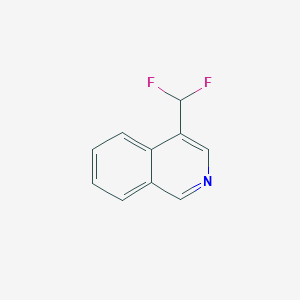
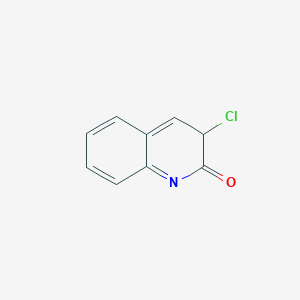

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)
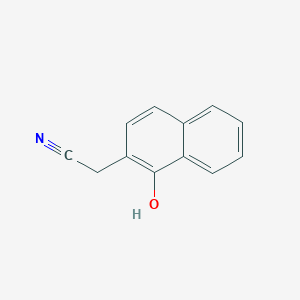
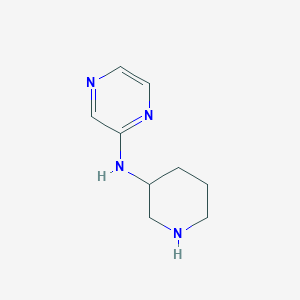

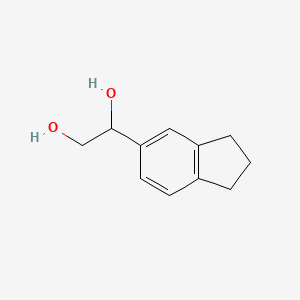
![4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11910816.png)
